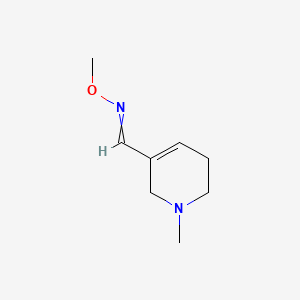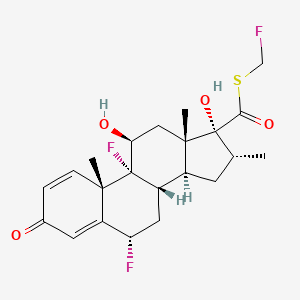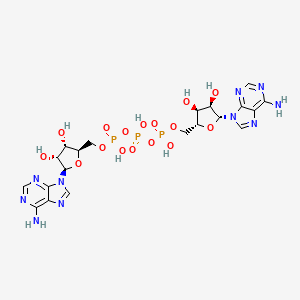
Diadenosine triphosphate
描述
P(1),P(3)-bis(5'-adenosyl) triphosphate is a diadenosyl triphosphate having the two 5'-adenosyl residues attached at the P(1)- and P(3)-positions. It has a role as a mouse metabolite. It is a conjugate acid of a P(1),P(3)-bis(5'-adenosyl) triphosphate(4-).
Diadenosine triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Bos taurus with data available.
属性
IUPAC Name |
bis[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCICUPZZLIQAPA-XPWFQUROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N10O16P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-90-0 | |
| Record name | Ap3A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine 5'-triphosphate 5'-adenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ap3A exert its biological effects?
A1: Ap3A interacts with various cellular targets, including enzymes and receptors. Notably, it is hydrolyzed by the tumor suppressor protein Fhit (fragile histidine triad) to produce adenosine monophosphate (AMP) and adenosine diphosphate (ADP) []. This hydrolysis is believed to be crucial for the tumor-suppressive function of Fhit []. Additionally, Ap3A can interact with purinergic receptors, influencing cellular processes like vasodilation and platelet aggregation [, , ].
Q2: What are the downstream effects of Ap3A hydrolysis by Fhit?
A2: While the exact mechanisms are still under investigation, the Fhit-Ap3A complex has been shown to impede translation, leading to reduced cell viability []. This suggests a role for Ap3A in regulating cellular proliferation and potentially contributing to Fhit's tumor-suppressive activity.
Q3: What is the molecular formula and weight of Ap3A?
A3: The molecular formula of Ap3A is C20H25N10O13P3. Its molecular weight is 674.4 g/mol.
Q4: Is there any spectroscopic data available for Ap3A?
A4: While specific spectroscopic data wasn't detailed in the provided research, techniques like mass spectrometry have been used to identify Ap3A and its degradation products [, ]. Other common techniques for nucleotide characterization include NMR spectroscopy and UV-Vis spectroscopy.
Q5: How stable is Ap3A under various conditions?
A5: Ap3A degradation rates vary depending on the environment. For instance, Ap3A hydrolysis is significantly slower in citrated plasma compared to heparinized plasma due to the requirement of divalent metal ions for the hydrolase enzyme [].
Q6: Are there enzymes besides Fhit that can hydrolyze Ap3A?
A6: Yes, Ap3A can be hydrolyzed by other enzymes, including ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) []. This enzyme, found on the surface of cells like intestinal epithelia, breaks down Ap3A to ADP and AMP, contributing to extracellular adenosine signaling [].
Q7: Can Ap3A be synthesized enzymatically?
A7: Yes, a mutated form of Fhit (H96G-Fhit) can catalyze the synthesis of Ap3A and other dinucleoside polyphosphates from nucleoside-5'-phosphimidazolides and nucleoside di- or triphosphates []. This highlights the potential for engineering enzymes for the production of Ap3A and its analogs.
Q8: Have there been computational studies on Ap3A?
A8: While the provided research doesn't delve into detailed computational studies, it highlights the use of X-ray crystallography to analyze Ap3A binding to proteins like Fhit and RNase A [, ]. These structural insights can be used in computational models to further understand Ap3A interactions and design potential inhibitors.
Q9: How does modifying the structure of Ap3A impact its activity?
A9: Structural modifications can significantly alter Ap3A's biological activity. For example, adding a 5'-pyrophosphate-linked extension to Ap3A influences its binding to Ribonuclease A, highlighting the importance of specific structural features for target interaction [].
Q10: What are the implications of Ap3A's presence in different tissues?
A10: The presence of Ap3A in various tissues, including platelets, cardiac tissue, and placenta, suggests diverse physiological roles [, , ]. For instance, its release from platelet granules during aggregation implicates Ap3A in hemostasis and potentially in the pathophysiology of cardiovascular diseases [, , ].
Q11: Are there any known inhibitors of Fhit's Ap3A hydrolase activity?
A11: Yes, small molecule inhibitors of Fhit have been identified through high-throughput screening efforts []. These inhibitors show promise as tools for studying Fhit's function and its role in cancer development.
Q12: What is the historical context of Ap3A research?
A12: Ap3A was first identified in the 1960s, and research has continued to unravel its diverse biological functions []. Early studies focused on its presence in platelets and its potential role in platelet aggregation []. Subsequent research revealed its involvement in cellular processes like signal transduction, DNA replication, and apoptosis, highlighting its significance in cell biology [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






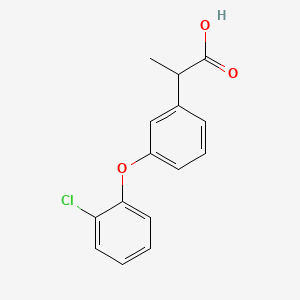

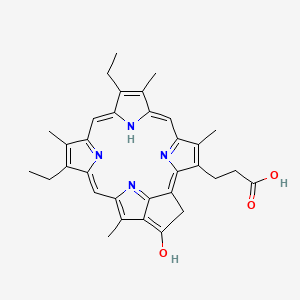



![2-[(2-Methoxyphenoxy)carbonyl]phenyl nicotinate](/img/structure/B1203820.png)
